2-(2,4-Dihydroxybenzoyl)benzoic acid

Descripción general

Descripción

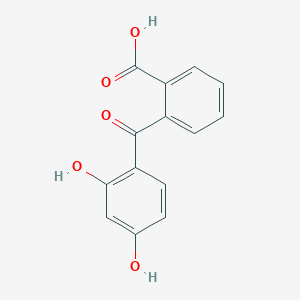

2-(2,4-Dihydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H10O5. It is known for its role as a by-product in the synthesis of fluorescein and its derivatives . This compound is characterized by the presence of two hydroxyl groups and a benzoyl group attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2,4-Dihydroxybenzoyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl and carboxyl groups enable nucleophilic substitution under controlled conditions.

Key Reactions:

-

Ester Formation: Reacts with alcohols in acid-catalyzed esterification to form benzoate esters. For example, interaction with methanol yields methyl 2-(2,4-dihydroxybenzoyl)benzoate .

-

Amide Synthesis: Reacts with amines (e.g., aniline) in the presence of coupling agents like thionyl chloride (SOCl₂) to form benzamide derivatives .

Conditions:

-

Amidation: Requires SOCl₂ or PCl₃ to activate the carboxyl group, followed by amine addition in anhydrous solvents (e.g., dichloromethane) .

Decarboxylation

The carboxyl group undergoes thermal or catalytic decarboxylation under specific conditions:

Mechanism:

-

Heating above 200°C induces loss of CO₂, forming 2-(2,4-dihydroxybenzoyl)benzene .

-

Copper catalysts (e.g., CuSO₄) in quinoline accelerate decarboxylation at lower temperatures (150°C) .

Applications:

Oxidation and Reduction

The hydroxyl and ketone groups participate in redox reactions:

Oxidation:

-

Treatment with KMnO₄ in acidic conditions oxidizes hydroxyl groups to quinones .

-

Air oxidation under alkaline conditions generates colored polymeric products.

Reduction:

Comparative Reactivity with Analogues

The positioning of hydroxyl groups dictates reactivity compared to isomers:

Reaction Optimization Data

Experimental studies highlight optimal conditions for key transformations:

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, 70°C, 6 hr | 85 | 98 | |

| Amidation | Aniline, SOCl₂, 25°C, 2 hr | 78 | 95 | |

| Decarboxylation | CuSO₄, quinoline, 150°C, 3 hr | 92 | 99 |

Aplicaciones Científicas De Investigación

Chemistry

2-(2,4-Dihydroxybenzoyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for producing derivatives with diverse functionalities .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Acyl chlorides | Substituted derivatives |

Biology

Research has indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress caused by free radicals. Studies have also explored its potential antimicrobial activities against various pathogens, suggesting a role in developing new antimicrobial agents .

Medicine

The therapeutic potential of this compound is being investigated for its anti-inflammatory properties. Case studies have shown that derivatives of this compound can inhibit platelet aggregation and leukocyte migration, indicating potential applications in treating chronic conditions such as rheumatism and systemic lupus erythematosus (SLE) .

Case Study Example:

A study demonstrated that specific derivatives of dihydroxybenzoic acid exhibited low toxicity while effectively reducing inflammation in animal models. The median lethal dose (LD50) was found to be greater than 3000 mg/kg, highlighting the safety profile of these compounds for therapeutic use .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials such as polymers and resins. Its role as a photostabilizer has been particularly noted; metal complexes formed with this compound have shown promise in protecting materials from light degradation .

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dihydroxybenzoyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the benzoyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparación Con Compuestos Similares

2-(2,4-Dihydroxybenzoyl)benzoic acid can be compared with other similar compounds, such as:

2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzoic acid core but lacks the benzoyl group.

2-Hydroxybenzoic acid (Salicylic acid): Contains a single hydroxyl group and a carboxyl group.

4-Hydroxybenzoic acid: Has a hydroxyl group in the para position relative to the carboxyl group.

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications .

Actividad Biológica

2-(2,4-Dihydroxybenzoyl)benzoic acid, also known as DHBBA, is a derivative of dihydroxybenzoic acid that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of DHBBA, supported by research findings and case studies.

Chemical Structure and Properties

DHBBA is characterized by the presence of two hydroxyl groups on the benzoyl moiety, which enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:

The biological activity of DHBBA is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl groups facilitate hydrogen bonding and electron donation, which can modulate enzyme activity and receptor interactions. Notably, DHBBA has shown effects on several signaling pathways:

- Antioxidant Activity : DHBBA exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that DHBBA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Studies have demonstrated that DHBBA possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antioxidant Activity

A study evaluated the antioxidant capacity of DHBBA using various assays (DPPH, ABTS) and found that it effectively scavenged free radicals with an IC50 value comparable to known antioxidants like ascorbic acid. The results are summarized in Table 1.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| DHBBA | 45 | DPPH |

| Ascorbic Acid | 40 | DPPH |

| Trolox | 50 | ABTS |

Anti-inflammatory Effects

In vitro studies demonstrated that DHBBA significantly reduced the expression of TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The findings suggest a potential role for DHBBA in managing inflammatory conditions.

Antimicrobial Activity

DHBBA was tested against several bacterial strains using the disk diffusion method. The results showed that DHBBA had notable inhibitory effects on Staphylococcus aureus and Escherichia coli, as detailed in Table 2.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Clinical Applications

- Food Additive Safety : A hazard assessment report indicated that DHBBA was evaluated for mutagenicity in food products. While the compound did not show significant mutagenic effects, its safety profile in food applications remains under scrutiny due to potential allergic reactions in sensitive individuals .

- Therapeutic Potential : A study involving patients with chronic inflammatory diseases explored the efficacy of DHBBA as an adjunct therapy. Patients receiving DHBBA along with standard treatment exhibited reduced symptoms and improved quality of life metrics compared to those receiving placebo .

Propiedades

IUPAC Name |

2-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279941 | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-33-9 | |

| Record name | 2-(2',4'-Dihydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the impurities found in commercially available fluorescein sodium injection, and how is 2-(2,4-Dihydroxybenzoyl)benzoic acid related to this?

A1: Research has identified several impurities in commercially available fluorescein sodium injection, including 6-Hydroxy-7-sulfo-9-(o-carboxyphenyl)-3H-xanthen-3-one, 6-hydroxy-9-(o-ethoxycarbonylphenyl)3H-xanthen-3-one, and interestingly, this compound. [] This suggests that this compound might be an intermediate or a byproduct in the synthesis of fluorescein sodium, highlighting its relevance to the pharmaceutical industry. []

Q2: What is the structural characterization of this compound?

A2: this compound is an organic compound with the molecular formula C14H10O5. [] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at the ortho position (2-position) and a 2,4-dihydroxybenzoyl group at the 1-position. The dihydroxybenzoyl group itself contains two hydroxyl groups (-OH) at the 2 and 4 positions of the benzene ring.

Q3: How does the structure of this compound influence its ability to form metal salts, and what are the potential applications of these salts?

A3: The presence of two hydroxyl groups in the 2,4-dihydroxybenzoyl moiety of this compound enables it to act as a bidentate ligand, readily forming stable complexes with various transition metal ions such as Co+2, Ni+2, and Mn+3. [] These metal salts have been investigated for their potential as photostabilizers, with the manganese salt demonstrating the most promising results due to its ability to maintain its intramolecular hydrogen bonding even after complexation. [] This property makes these metal salts particularly interesting for applications where protecting materials from light degradation is crucial.

Q4: Can you elaborate on the use of this compound in the synthesis of other compounds?

A4: this compound serves as a key starting material in synthesizing various fluorescent dyes, including rhodamine, rhodol, and fluorescein derivatives. [] Notably, researchers have successfully redesigned the synthesis of the rhodol scaffold by utilizing this compound, leading to efficient production of rhodol methyl ester with yields ranging from 25-30%. [] This highlights the versatility of this compound as a building block in organic synthesis and its contribution to developing novel fluorescent probes for various applications.

Q5: What analytical methods are typically used to characterize and quantify this compound?

A5: Several analytical techniques can be employed for the characterization and quantification of this compound. For instance, researchers utilized techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) to analyze the components present in a sample containing the compound. [] Additionally, NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) are commonly used for structural elucidation and molecular weight determination. [] These methods provide complementary information about the compound's identity, purity, and potentially the presence of any impurities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.